molecular formula C12H24N6O6 B1446236 Gly-Gly-Arg acetate salt CAS No. 54944-27-3

Gly-Gly-Arg acetate salt

Cat. No.: B1446236
CAS No.: 54944-27-3
M. Wt: 348.36 g/mol
InChI Key: LNHXDXQXMVMWFU-RGMNGODLSA-N
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Description

Glycylglycylarginine acetate salt is a tripeptide composed of glycine, glycine, and arginine residues. It is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is known for its high purity and stability, making it a valuable reagent in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycylglycylarginine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes several key steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, glycine, is coupled to the growing peptide chain.

    Repetition: The deprotection and coupling steps are repeated for the addition of arginine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of glycylglycylarginine acetate salt may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often includes rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylarginine acetate salt can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can lead to the formation of ornithine derivatives.

Scientific Research Applications

Glycylglycylarginine acetate salt has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound is used in studies of protein-protein interactions and enzyme kinetics.

    Industry: The compound is used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of glycylglycylarginine acetate salt involves its interaction with specific molecular targets. The arginine residue can interact with negatively charged molecules, such as nucleic acids and proteins, through electrostatic interactions. This interaction can influence various biological pathways, including signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycylglutamic acid: Another tripeptide with different functional properties.

    Glycylglycyllysine: A tripeptide with a lysine residue instead of arginine.

    Glycylglycylaspartic acid: A tripeptide with an aspartic acid residue.

Uniqueness

Glycylglycylarginine acetate salt is unique due to the presence of the arginine residue, which imparts specific electrostatic properties and reactivity. This makes it particularly useful in studies involving interactions with negatively charged biomolecules.

Properties

IUPAC Name

acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHXDXQXMVMWFU-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gly-Gly-Arg acetate salt
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